Echinulin
Overview
Description
Echinulin is a cyclic dipeptide carrying a triprenylated indole moiety . It contributes to the activation of T cell subsets, leading to NF-κB activation . Echinulin exerts its immune roles by the NF-κB pathway and has the potential to serve as an immunotherapeutic agent .
Synthesis Analysis
The ability to generate cyclic dipeptide-related molecules was discovered upon analysis of the metabolites from fungal fermentation . A gene cluster containing NRPS, which was predicted to be involved in the synthesis of Cyclo-TA, was identified through analysis of the genomic data .Molecular Structure Analysis
Echinulin has a molecular formula of C29H39N3O2 . It is a cyclic dipeptide carrying a triprenylated indole moiety . The molecular weight is 461.64 .Chemical Reactions Analysis
The Eurotium cristatum NWAFU-1 fungus, which produces echinulin-related cyclic dipeptide molecules, was isolated from Jing-Wei Fu brick tea . The cirC gene, encoding an NRPS, was cloned from E. Cristatum NWAFU-1 and transferred it into the heterologous host Aspergillus oryzae .Physical And Chemical Properties Analysis
Echinulin has a molecular weight of 461.64 and a molecular formula of C29H39N3O2 . It is a cyclic dipeptide carrying a triprenylated indole moiety .Scientific Research Applications
Biosynthesis and Structural Analysis
Biosynthetic Pathways : Echinulin, an echinulin family alkaloid, is synthesized through specific biochemical pathways involving the Aspergillus species. For instance, studies have shown the role of cytochrome P450 enzyme and prenyltransferase in the formation of echinulin and its analogues in Aspergillus ruber (Nies & Li, 2020). Additionally, two prenyltransferases, EchPT1 and EchPT2, have been identified as key enzymes in a consecutive prenylation cascade, leading to the formation of various prenylated derivatives of echinulin (Wohlgemuth et al., 2017).
Structural Analysis and Biogenesis : Research has also explored the structural aspects and biogenetic hypotheses of echinulin. Studies on the rearrangement of 1-allylindoles have led to insights into the possible biogenetic mechanisms of echinulin-type compounds (Inada et al., 1976).
Immunomodulatory Properties
- Immunomodulation : Echinulin has been investigated for its immunomodulatory effects. For instance, a study evaluated the impact of echinulin on T cells, highlighting its role in activating the NF-κB signaling pathway, which is crucial for immune responses (Yan et al., 2017).
Potential for Biotechnological Applications
- Biotechnological Interest : Echinulin, like other echinoderms, holds significant potential as a source of bioactive molecules for biotechnological applications. This includes potential uses in cancer research, antibiotic properties, and technical applications such as antifouling substances (Petzelt, 2005).
Neuroprotective Activities
- Neuroprotection : Studies have identified neuroprotective activities in echinulin-related compounds. For instance, echinulin derivatives exhibited protective effects in various in vitro models of Parkinson’s disease (Smetanina et al., 2019).
Antimycobacterial Properties
- Antimycobacterial Activity : Echinulin has demonstrated antimycobacterial properties, showing activity against Mycobacterium tuberculosis, which is of significant interest in the development of new antimicrobial agents (Kanokmedhakul et al., 2002).
Safety And Hazards
Future Directions
Neoechinulin A, a related compound, has shown potential as a promising SARS-CoV-2 Mpro inhibitor . It has also exhibited neuroprotective activity in 6-OHDA-, paraquat-, and rotenone-induced in vitro models of Parkinson’s disease . Further toxicological and clinical trials are needed to improve the phyto-pharmacological profile of neoquinolines .
properties
IUPAC Name |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMWTRJIZQJMY-CYFREDJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Echinulin | |
CAS RN |
1859-87-6 | |
Record name | Echinuline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECHINULINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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